



# High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Propionylpromazine

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Compound of Interest		
Compound Name:	Propionylpromazine	
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**Application Note and Protocol** 

This document provides a detailed methodology for the quantitative analysis of **propionylpromazine** using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method. This protocol is intended for researchers, scientists, and professionals in drug development and quality control.

#### Introduction

**Propionylpromazine** is a phenothiazine derivative used as a neuroleptic agent in veterinary medicine to manage stress in animals. Accurate and reliable analytical methods are crucial for the quality control of pharmaceutical formulations and for pharmacokinetic studies. This application note describes a robust RP-HPLC method for the determination of **propionylpromazine**.

#### **Principle of the Method**

The method utilizes reverse-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of an aqueous buffer and an organic solvent. **Propionylpromazine** is separated from other components in the sample based on its hydrophobicity. The analyte is then detected by a UV detector, and the response is proportional to its concentration.



## **Chromatographic Conditions**

A comprehensive summary of the HPLC system and parameters for the analysis of **propionylpromazine** is presented in the table below.

Parameter	Condition
HPLC System	Agilent 1100/1200 series or equivalent with UV/Vis or PDA detector
Column	Inertsil ODS 3V (150 mm x 4.6 mm, 5 μm) or equivalent C18 column
Mobile Phase	Gradient mixture of Mobile Phase A and Mobile Phase B
Mobile Phase A: Potassium Dihydrogen Phosphate buffer (pH 3.0)	
Mobile Phase B: Acetonitrile	
Gradient Program	A specific gradient program should be optimized for the best separation
Flow Rate	1.2 mL/min[1]
Injection Volume	20 μL
Column Temperature	Ambient
Detection Wavelength	260 nm[1]

# **Method Validation Summary**

The described HPLC method has been validated according to the International Council for Harmonisation (ICH) guidelines. The validation parameters are summarized in the following table.



Validation Parameter	Result
Linearity Range	12.6 - 37.8 μg/mL[1]
Correlation Coefficient (r²)	0.9997[1]
Limit of Detection (LOD)	Method dependent, can be in the low ng/mL range.
Limit of Quantification (LOQ)	Method dependent, can be in the low ng/mL range.
Accuracy (% Recovery)	Typically within 98-102%
Precision (%RSD)	< 2%[1]

# **Experimental Protocols Reagents and Materials**

- Propionylpromazine hydrochloride reference standard
- Acetonitrile (HPLC grade)
- Potassium dihydrogen phosphate (analytical grade)
- Orthophosphoric acid (analytical grade)
- Water (HPLC grade or Milli-Q)

#### **Preparation of Solutions**

Mobile Phase A (Potassium Dihydrogen Phosphate Buffer, pH 3.0):

- Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to a final concentration of 20 mM.
- Adjust the pH to 3.0 with orthophosphoric acid.
- Filter the buffer through a 0.45 μm membrane filter.



#### Mobile Phase B (Acetonitrile):

Use HPLC grade acetonitrile.

Standard Stock Solution (e.g., 100 µg/mL):

- Accurately weigh about 10 mg of propionylpromazine hydrochloride reference standard.
- Transfer it to a 100 mL volumetric flask.
- Dissolve and dilute to volume with the mobile phase or a suitable diluent (e.g., a mixture of acetonitrile and water).

#### Working Standard Solutions:

• Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10, 15, 20, 25, 30, 35, 40 μg/mL).

## **Sample Preparation (from Pharmaceutical Tablets)**

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to a specific amount of propionylpromazine.
- Transfer the powder to a suitable volumetric flask.
- Add a portion of the diluent (e.g., 70% of the flask volume) and sonicate for 15-20 minutes to
  ensure complete dissolution of the active ingredient.
- Allow the solution to cool to room temperature and then dilute to the mark with the diluent.
- Mix the solution thoroughly and filter a portion through a 0.45 µm syringe filter, discarding the first few milliliters of the filtrate.
- The filtered solution is now ready for injection into the HPLC system.

#### **Chromatographic Procedure**

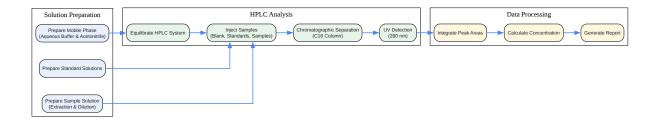


- Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- Inject 20  $\mu$ L of the blank (diluent), followed by the standard solutions and then the sample solutions.
- Record the chromatograms and integrate the peak area for **propionylpromazine**.

#### Calculation

The concentration of **propionylpromazine** in the sample can be calculated using the following formula:

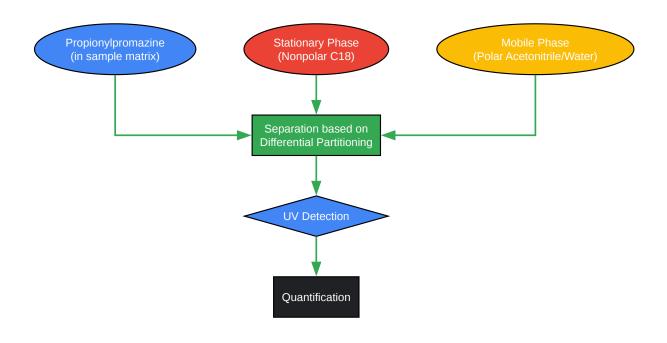
#### **Visualizations**



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Caption: Experimental workflow for the HPLC analysis of **propionylpromazine**.





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Caption: Principle of **propionylpromazine** separation by reverse-phase HPLC.

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## References

- 1. iajpb.org [iajpb.org]
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